Jasmolin I

Übersicht

Beschreibung

Synthesis Analysis

Jasmonates are synthesized from α-linolenic acid through the octadecanoid pathway, involving several enzymatic steps that occur in different cellular compartments, including chloroplasts and peroxisomes. The process begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) in chloroplasts through actions of enzymes such as lipoxygenase, allene oxide synthase, and allene oxide cyclase. Further processing, including reduction and β-oxidation steps, ultimately leads to the production of jasmonic acid and its derivatives, including Jasmolin I (León & Sánchez-Serrano, 1999).

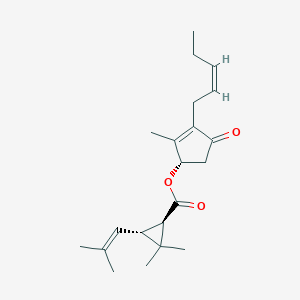

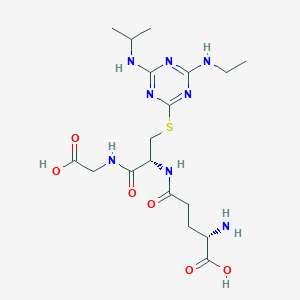

Molecular Structure Analysis

Jasmolin I, like other jasmonates, features a cyclopentanone ring derived from the jasmonate biosynthesis pathway. This core structure is crucial for the biological activity of jasmonates, facilitating their interaction with specific receptors and signaling molecules within plant cells. The molecular structure is intricately related to its function, with specific modifications affecting its activity and role in plant physiology (Wasternack & Kombrink, 2010).

Chemical Reactions and Properties

Jasmonates undergo various chemical reactions that modify their structure and activity. These modifications can include conjugation with amino acids, methylation, and hydroxylation. Such chemical modifications are crucial for the diverse roles of jasmonates in plant stress responses, signaling, and development. The chemical properties of Jasmolin I, dictated by its structure, influence its solubility, stability, and interaction with other molecules in the plant (Wasternack & Strnad, 2018).

Physical Properties Analysis

The physical properties of jasmonates, including Jasmolin I, such as melting point, boiling point, and solubility, are influenced by their molecular structure. These properties affect how jasmonates are stored, transported, and function within the plant system. For example, the volatility of some jasmonates plays a role in plant-to-plant signaling (Farmer & Ryan, 1990).

Chemical Properties Analysis

The chemical properties of Jasmolin I, including reactivity and interaction with other biochemical pathways, are central to its function in plant defense and development. Jasmonates participate in a wide range of biochemical reactions, influencing processes such as gene expression, enzyme activity, and interaction with other signaling molecules. The specific chemical properties of Jasmolin I would dictate its role in these complex biochemical networks (Wasternack & Hause, 2013).

Wissenschaftliche Forschungsanwendungen

Plant Defense and Stress Response : Jasmonates, including Jasmolin I, play a crucial role in plant defense mechanisms. They are involved in defense responses against herbivores, nematodes, and other microorganisms, and alleviate abiotic stresses while regulating beneficial plant-microbe interactions. These compounds mediate defense-related gene expression in plants, leading to the synthesis of proteins essential for plant defense (Rakwal & Komatsu, 2000); (Dar et al., 2015).

Plant Development and Environmental Adaptation : Jasmonates regulate plant development and adaptation through protein-protein interactions, specific expression patterns, and signal integration. They affect growth inhibition, seed germination, and responses to environmental cues (Chini et al., 2016).

Secondary Metabolite Biosynthesis : In plant cells, jasmonates like Jasmolin I can induce the biosynthesis of secondary metabolites. This involves key regulatory elements such as the GCC-box-like element and transcription factors like ORCA2 (Menke et al., 1999).

Insecticidal Applications : Jasmolin I and its photoproducts have been found to possess insecticidal properties. The isomers of the rethrolone moiety, which include Jasmolin I, may be used in insecticide formulations (Kawano et al., 1980).

Therapeutic Potential : Research suggests that jasmonic acid and its derivatives, including Jasmolin I, may have potential as drugs and prodrugs. This offers hope for developing new therapeutics in related fields (Pirbalouti et al., 2014).

Zukünftige Richtungen

A study has shed light on the molecular mechanism of pyrethrum action on sodium channels and revealed differences in the modes of action of the six bioactive constitutes of pyrethrum . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacy .

Wirkmechanismus

Target of Action

Jasmolin I, a component of the natural insecticide pyrethrin, primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses, and their disruption leads to the paralysis and eventual death of the insect .

Eigenschaften

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKIRHFOLVYKFT-VUMXUWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042081 | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4466-14-2 | |

| Record name | Jasmolin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

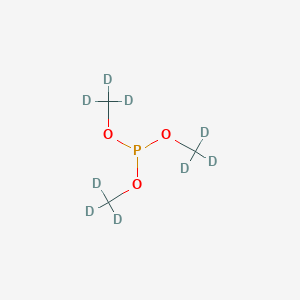

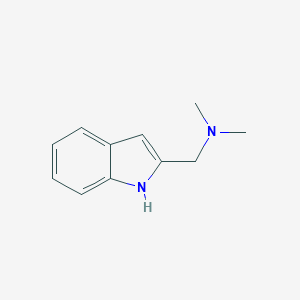

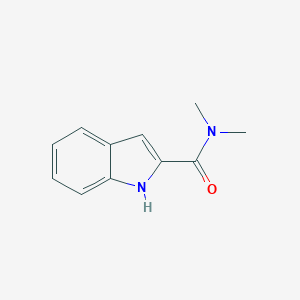

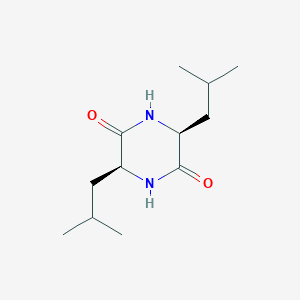

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of jasmolin I?

A1: Jasmolin I has a molecular formula of C21H28O3 and a molecular weight of 328.44 g/mol.

Q2: Does jasmolin I exhibit any characteristic spectroscopic features?

A2: Jasmolin I, like other pyrethrins, can be identified using various spectroscopic techniques. Infrared spectroscopy reveals distinct peaks corresponding to the ester and alkene functional groups. [] Raman spectroscopy also identifies characteristic signals for jasmolin I and other pyrethrins, particularly in the 1000–1530 cm-1 range for carotenoids and specific peaks indicating the presence of pyrethrin I and II. [] Mass spectrometry is commonly employed for identifying and quantifying jasmolin I and other pyrethrin components, with [M+H]+ ions being prominent in ESI spectra. []

Q3: How does jasmolin I contribute to the insecticidal activity of pyrethrum?

A3: Jasmolin I, along with other pyrethrins, acts on insect nervous systems. While its individual potency is considered lower than pyrethrin I and cinerin I, it contributes to the overall "knockdown" effect of pyrethrum extract. []

Q4: Is jasmolin I effective against all insects?

A4: Research indicates varying susceptibility among insect species. For instance, jasmolin I, along with other pyrethrins, demonstrated a strong negative impact on the feeding behavior of Western flower thrips (WFT) both in vitro and in planta, contributing to the high mortality rate observed in WFT feeding on pyrethrum leaves. [] Further research on various insect species is necessary to determine the full spectrum of its effectiveness.

Q5: What are the typical applications of jasmolin I?

A5: Jasmolin I, as part of the natural pyrethrum extract, finds applications in various insecticide formulations for household, agricultural, and stored product pest control. [] Its rapid degradation in light and air contributes to its favorable environmental profile compared to synthetic pyrethroids. []

Q6: Are there any known resistance mechanisms in insects against jasmolin I?

A6: While specific resistance mechanisms against jasmolin I haven't been extensively studied, insects can develop resistance to pyrethroids in general through various mechanisms, such as target site mutations or increased detoxification. [] Further research is needed to understand potential cross-resistance between jasmolin I and other pyrethroids.

Q7: Are there any studies on the potential use of jasmolin I as a pharmaceutical agent?

A8: While jasmolin I has shown antiparasitic activity in some studies, its potential as a pharmaceutical agent remains largely unexplored. [] Further research is needed to evaluate its safety, efficacy, and potential for development into a therapeutic drug.

Q8: How is jasmolin I typically extracted and analyzed?

A9: Jasmolin I is extracted from pyrethrum flowers using various techniques, including traditional solvent extraction and more recently, ultrasound-assisted extraction. [] Analysis commonly involves high-performance liquid chromatography (HPLC) [, , , , , ] coupled with different detectors like diode-array detection (DAD) [, ] or mass spectrometry (MS) [, ]. Gas chromatography (GC) coupled with electron-capture detection (ECD) [], mass selective detection (MSD), infrared detection (IRD), [] or flame ionization detection (FID) [, ] is also employed.

Q9: How is the quality of jasmolin I controlled in commercial products?

A10: Quality control measures involve rigorous analysis of pyrethrum extracts to ensure the desired concentration and purity of jasmolin I and other pyrethrin components. [, ] Standardized analytical methods, like those outlined by organizations such as the Association of Official Analytical Chemists (AOAC), play a crucial role in quality assurance. [, ]

Q10: What is the environmental fate of jasmolin I?

A11: Jasmolin I, like other natural pyrethrins, is readily biodegradable and breaks down quickly in the environment upon exposure to light and air, minimizing its persistence and potential for bioaccumulation. [, ]

Q11: Are there any concerns regarding the impact of jasmolin I on non-target organisms?

A12: While considered less toxic to mammals compared to synthetic pyrethroids, jasmolin I can still affect non-target organisms, particularly beneficial insects. [, ] Therefore, its use requires careful consideration of potential ecological impacts and adherence to responsible application practices.

Q12: What are potential areas for future research on jasmolin I?

A12: Future research could focus on:

- Structure-activity relationship studies: Investigating the specific structural features of jasmolin I that contribute to its insecticidal activity and exploring potential modifications for enhanced efficacy or target specificity. []

- Resistance monitoring: Monitoring insect populations for the development of resistance to jasmolin I and understanding the underlying mechanisms to inform strategies for resistance management. []

- Exploring alternative applications: Investigating the potential of jasmolin I in areas beyond insect control, such as its antiparasitic activity or other pharmaceutical applications, considering its relatively low toxicity to mammals. [, ]

- Sustainable production: Optimizing the extraction and purification processes for jasmolin I to improve yield, reduce environmental impact, and enhance the sustainability of pyrethrum-based insecticides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)